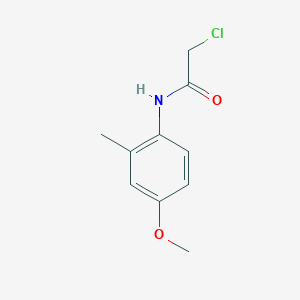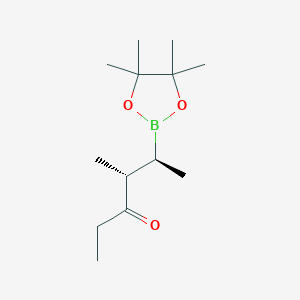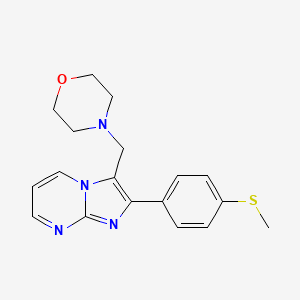
Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidines typically involves multicomponent reactions, condensation reactions, and oxidative coupling . For the specific compound , the synthesis might involve the following steps:
Condensation Reaction: The initial step could involve the condensation of a pyrimidine derivative with an imidazole derivative under acidic or basic conditions.
Substitution Reaction:
Morpholinomethyl Group Addition: The final step involves the addition of the morpholinomethyl group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities.
Imidazo[1,2-a]pyrimidine: Similar in structure but may have different substituents.
Imidazo[1,2-a]pyrazine: Another related compound with potential biological activities.
Uniqueness
Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- is unique due to its specific substituents, which can impart distinct biological and chemical properties. The presence of the p-methylthiophenyl and morpholinomethyl groups can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
3458-59-1 |
|---|---|
Molecular Formula |
C18H20N4OS |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C18H20N4OS/c1-24-15-5-3-14(4-6-15)17-16(13-21-9-11-23-12-10-21)22-8-2-7-19-18(22)20-17/h2-8H,9-13H2,1H3 |
InChI Key |
XIBLXVSJZDIAHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


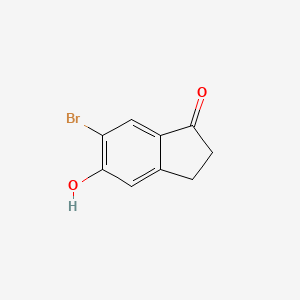
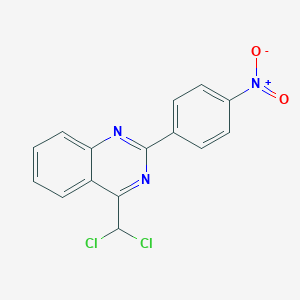
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14150010.png)
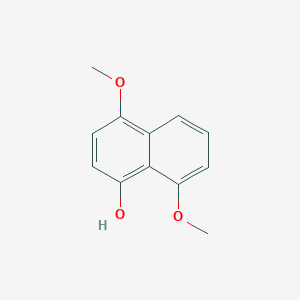


![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)

![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

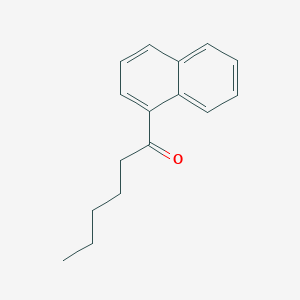
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
